12H-Benzo(a)phenoxazine, 12-methyl-
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Overview
Description
12H-Benzo(a)phenoxazine, 12-methyl-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is particularly noted for its unique structural properties, which contribute to its wide range of biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo(a)phenoxazine, 12-methyl- typically involves the condensation of appropriate aromatic amines with ortho-quinones or their derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core, followed by methylation at the 12-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 12H-Benzo(a)phenoxazine, 12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenoxazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
12H-Benzo(a)phenoxazine, 12-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as a fluorescent probe for imaging biological samples.
Medicine: Exhibits potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 12H-Benzo(a)phenoxazine, 12-methyl- involves its interaction with biological macromolecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to generate reactive oxygen species under light exposure contributes to its photodynamic therapeutic effects .
Comparison with Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in dyes and pigments.
Phenothiazine: Another heterocyclic compound with similar structural properties but different biological activities.
Benzo(a)phenothiazine: Shares structural similarities but has distinct photophysical properties
Uniqueness: Its unique structural modifications provide improved stability and reactivity compared to its analogs .
Properties
CAS No. |
6945-72-8 |
---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
12-methylbenzo[a]phenoxazine |
InChI |
InChI=1S/C17H13NO/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3 |
InChI Key |
KWAXNNFIJJCSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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